Methyl 2-methylpentanoate is a volatile organic compound (VOC) belonging to the ester class of organic compounds. [] It is often found as a constituent of various fruit aromas, contributing to their characteristic scent profiles. [, ] In scientific research, methyl 2-methylpentanoate is primarily studied for its potential antifungal activity and its role in plant-microbe interactions. [, ]
Mechanism of Action
Currently, the precise mechanism of action of methyl 2-methylpentanoate against fungi remains unclear and requires further investigation. []
Applications
Antifungal Agent: Research suggests that methyl 2-methylpentanoate exhibits antifungal activity against specific plant pathogens, particularly Rhizoctonia solani. This finding highlights its potential application as a biocontrol agent for plant diseases. [] Studies indicate that a disease-suppressive soil, rich in Streptomyces species, produced methyl 2-methylpentanoate as one of the VOCs inhibiting Rhizoctonia solani hyphal growth. []
Food Industry: Methyl 2-methylpentanoate is identified as a flavor component in various fruits, contributing to their unique sensory profiles. This characteristic makes it relevant for the food industry in developing and enhancing fruit-flavored products. [, ] For example, it has been identified as a key component in the aroma profile of snake fruit. []
Related Compounds
Methyl 2-methylpentanoate
Compound Description: This is the main compound of interest. In a study analyzing the volatile organic compounds (VOCs) produced by Streptomyces isolates from disease-suppressive soil, methyl 2-methylpentanoate was identified as a potential antifungal agent against the plant pathogen Rhizoctonia solani. []
1,3,5-Trichloro-2-methoxybenzene
Relevance: This compound was identified alongside methyl 2-methylpentanoate as a potential antifungal VOC produced by Streptomyces isolates. [] While not structurally related, its identification in the same study and similar antifungal activity make it a relevant compound for comparison.
Dimethyl disulfide
Relevance: This sulfur-containing compound was identified as a VOC produced by Microbacterium sp. EC8, another bacterial isolate from the disease-suppressive soil. [] Although structurally distinct from methyl 2-methylpentanoate, its presence as a bioactive VOC from a similar source suggests potential relevance in understanding VOC-mediated interactions.
Trimethyl trisulfide
Relevance: Similar to dimethyl disulfide, trimethyl trisulfide was also identified as a VOC produced by Microbacterium sp. EC8. [] Its co-occurrence with dimethyl disulfide and identification as a sulfur-containing VOC strengthens its relevance to methyl 2-methylpentanoate in the context of microbial VOC production and potential biological activities.
Relevance: This ketone, also known as Artemisia ketone, was identified alongside dimethyl disulfide and trimethyl trisulfide as a VOC produced by Microbacterium sp. EC8. [] While structurally distinct from methyl 2-methylpentanoate, its identification within the same VOC profile highlights the diverse range of volatile compounds produced by this bacterium.
Ethyl 2-methylbutanoate
Relevance: This ester, along with other related esters, was found to be present in increased concentrations in beers brewed with aged hops compared to beers brewed with cold-stored hops. [] The increased presence of these esters, including ethyl 2-methylbutanoate, contributes to the distinct citrus/estery character of beers brewed with aged hops. Although structurally similar to methyl 2-methylpentanoate, its relevance stems from its presence in a different context - the flavor profile of beer - and its potential origin from the degradation of hop components.
Methyl 3-methylpentanoate
Relevance: This compound was identified as a character-impact odorant contributing to the typical aroma of snake fruit. [] While structurally similar to methyl 2-methylpentanoate, its relevance is highlighted by its role as a key aroma compound in a different fruit and its potential contribution to the overall sensory experience.
Ethyl 4-methylpentanoate
Relevance: Like ethyl 2-methylbutanoate, this ester was also found in increased concentrations in beers hopped with aged hops. [] Its increased presence alongside other esters contributes to the characteristic flavor profile of such beers. Though similar in structure to methyl 2-methylpentanoate, its relevance is derived from its role in a different context (beer flavor) and its potential connection to hop degradation processes.
4-Methylpentanoate
Relevance: This ester was found to be a desirable volatile compound in Thai green chili paste, significantly retained in pressurized products. [] This ester, although structurally related to methyl 2-methylpentanoate, is relevant due to its presence in a completely different food matrix and its potential impact on the sensory characteristics of the final product.
Relevance: These three compounds were identified as significant components in the volatile profile of rambai fruit. [] While structurally similar to methyl 2-methylpentanoate, their presence as major volatile constituents in a different fruit species emphasizes the diversity of these compounds in various natural sources.
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